![molecular formula C12H19NO3 B1305455 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol CAS No. 89225-43-4](/img/structure/B1305455.png)
1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol
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Description
The compound 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is a member of the 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols family, which includes various molecules with potential pharmacological properties. These compounds are characterized by an aryloxy group and an amidoalkylamino group attached to a propan-2-ol backbone. The specific structure of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol suggests it may have biological activity similar to other compounds in this class, which have been studied for their adrenergic blocking capabilities .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols have been synthesized, where the aryl moiety is heterocyclic or the amidic group is substituted by a heterocyclic moiety . These compounds have shown significant potency when tested in animal models, suggesting a robust synthetic approach that could potentially be applied to the synthesis of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol.
Molecular Structure Analysis
The molecular structure of compounds in this class plays a crucial role in their biological activity. The presence of heterocyclic moieties and specific substituents on the side chain can influence their cardioselectivity and potency as beta-blockers. The detailed structure-activity relationships are crucial for understanding the efficacy of these compounds and can guide the development of new therapeutic agents .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are essential for tailoring their biological properties. The synthesis process often involves multiple steps, including the formation of the aryloxy and amidoalkylamino groups. The reactivity of these functional groups can also influence the pharmacokinetics and pharmacodynamics of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol, such as solubility, stability, and melting point, are important for its potential use as a pharmaceutical agent. These properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is essential for the development of dosage forms and for predicting the compound's behavior in biological systems .
Mechanism of Action
Target of Action
Similar compounds have been found to targetGlycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose, and its inhibition can have significant effects on energy metabolism.
Mode of Action
Compounds with similar structures have been found to interact with their targets and cause changes in cellular processes . For instance, some indole derivatives, which share structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
1-(2-hydroxyethylamino)-3-(2-methylphenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-10-4-2-3-5-12(10)16-9-11(15)8-13-6-7-14/h2-5,11,13-15H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQJPIYJQWDWIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389648 |
Source
|
Record name | 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol | |
CAS RN |
89225-43-4 |
Source
|
Record name | 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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